Perfluorodecanonitrile (CAS 379215-40-4): Technical Profile and Synthetic Utility
Perfluorodecanonitrile (CAS 379215-40-4): Technical Profile and Synthetic Utility
Executive Summary
Perfluorodecanonitrile (CAS 379215-40-4), also known as nonadecafluorodecanenitrile (
Physicochemical Characterization
Perfluorodecanonitrile exists as a colorless to light yellow liquid at room temperature. Its physical behavior is dominated by the weak intermolecular forces (van der Waals) characteristic of the "fluorous effect," resulting in low surface tension and high density.
Table 1: Key Technical Specifications
| Property | Value / Description | Technical Note |
| Chemical Formula | Perfluorononyl chain + Cyano group | |
| Molecular Weight | 495.09 g/mol | High MW due to fluorine substitution |
| Boiling Point | 144 – 147 °C | Lower than corresponding acid due to lack of H-bonding |
| Density | Typical of heavy fluorous liquids | |
| Appearance | Colorless liquid | May yellow upon oxidation/aging |
| Solubility | Fluorous solvents, ethers | Immiscible with water; limited solubility in hydrocarbons |
| Refractive Index | < 1.35 (Estimated) | Low polarizability of F-C bonds |
| Vapor Pressure | Moderate at ambient T | Volatile enough to require fume hood handling |
Structural Insight
The molecule consists of a rigid, helical perfluorocarbon chain terminating in a cyano group. The
Synthesis and Manufacturing Pathways
The synthesis of perfluorodecanonitrile typically follows a stepwise transformation from the corresponding perfluorinated carboxylic acid derivative. The most robust industrial route involves the dehydration of perfluorodecanamide.
Core Synthetic Workflow
The transformation relies on converting the acid fluoride (obtained from electrochemical fluorination or telomerization) into the amide, followed by dehydration.[1][2]
Step-by-Step Mechanism:
-
Esterification: Perfluorodecanoyl fluoride reacts with methanol to form the methyl ester.
-
Ammonolysis: The ester is treated with anhydrous ammonia to yield perfluorodecanamide (
). -
Dehydration: The amide is dehydrated using phosphorus pentoxide (
) or trifluoroacetic anhydride (TFAA) to yield the nitrile.
Visualization: Synthetic Pathway
Caption: Stepwise conversion from acid fluoride to nitrile via amide dehydration.
Reactivity Profile & Applications
The reactivity of perfluorodecanonitrile is distinct from alkyl nitriles. The perfluoroalkyl group activates the cyano carbon toward nucleophilic attack, making it a "super-electrophile" precursor.
Nucleophilic Addition (Pinner-Type Reactions)
Unlike hydrocarbon nitriles which often require acid catalysis and heat to react with alcohols, perfluorodecanonitrile reacts readily with nucleophiles (alcohols, amines) to form imidates and amidines. This is due to the low LUMO energy of the
-
Imidate Formation: Reaction with alcohols yields perfluoroalkyl imidates (
), which are versatile intermediates for heterocyclic synthesis. -
Amidine Formation: Reaction with ammonia or primary amines yields perfluoroalkyl amidines (
), used as surfactants or precursors to fluorinated drugs.
Cyclotrimerization
Perfluorodecanonitrile is prone to cyclotrimerization, especially under catalytic conditions (e.g., ammonia or Lewis acids), forming 2,4,6-tris(perfluorononyl)-1,3,5-triazine. This thermal stability makes the triazine derivatives useful in high-performance lubricants and sealants.
Visualization: Reactivity Network
Caption: Divergent synthesis pathways utilizing the electrophilic nitrile carbon.
Experimental Protocol: Synthesis of Perfluoroalkyl Imidate
Objective: To demonstrate the enhanced electrophilicity of perfluorodecanonitrile by synthesizing a fluorous imidate. This protocol validates the reactivity described in Section 4.
Reagents:
-
Perfluorodecanonitrile (10 mmol, 4.95 g)
-
Methanol (anhydrous, 15 mmol)
-
Sodium Methoxide (catalytic amount, 0.5 mmol)[3]
-
Solvent: Diethyl ether or THF (anhydrous)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Charge the flask with Perfluorodecanonitrile and solvent. Cool to 0°C using an ice bath.
-
Reaction: Add Methanol followed by the catalytic Sodium Methoxide. The electron-deficient nitrile will react rapidly compared to hydrocarbon analogs.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by IR spectroscopy (disappearance of the sharp
stretch at ~2260 cm⁻¹ and appearance of stretch at ~1660 cm⁻¹). -
Workup: Evaporate solvent under reduced pressure. The residue is the crude imidate, often pure enough for subsequent steps.
Safety Note: This reaction is exothermic. Ensure anhydrous conditions to prevent hydrolysis back to the amide.
Safety, Handling, and Environmental Impact (PFAS)
Perfluorodecanonitrile belongs to the PFAS (Per- and Polyfluoroalkyl Substances) class. While chemically stable, it poses specific environmental and biological risks.
Hazard Identification (GHS)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
"Forever Chemical" Considerations
As a long-chain PFAS (
-
Bioaccumulation: High potential due to lipophobicity/hydrophobicity balance.
-
Disposal: DO NOT discharge into drains.[5][6] All waste must be collected for high-temperature incineration (>1100°C) with HF scrubbing capabilities.
Handling Protocols
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Ventilation: Always handle within a certified chemical fume hood to prevent inhalation of vapors.
-
Spill Management: Adsorb with inert material (vermiculite). Do not use sawdust (potential reaction with oxidizers).
References
-
SynQuest Laboratories. (2023). Perfluorodecanonitrile Product Specifications and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2735122, Perfluorodecanonitrile. Retrieved from
-
Brown, H. C., & Wetzel, C. R. (1963). Reactions of Perfluoroalkyl Nitriles. V. Synthesis of Perfluoroacyl Imidates. The Journal of Organic Chemistry, 30(11), 3724-3728. Retrieved from
-
Echemi. (2023).[7] Perfluorodecanonitrile: Physical Properties and Suppliers. Retrieved from
-
TCI Chemicals. (2023). Nonadecafluorodecanenitrile Product Data. Retrieved from
Sources
- 1. EP0710645B2 - Perfluoro unsaturated nitrile compound and process for producing the same - Google Patents [patents.google.com]
- 2. CN110642750A - Preparation method of perfluoroalkyl nitrile - Google Patents [patents.google.com]
- 3. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. antiseptica.com [antiseptica.com]
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- 6. rcilabscan.com [rcilabscan.com]
- 7. chem.libretexts.org [chem.libretexts.org]
